2-(Oxan-2-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

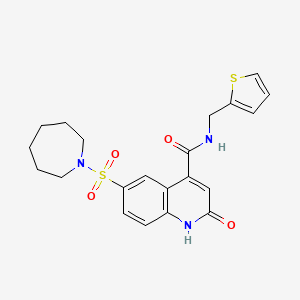

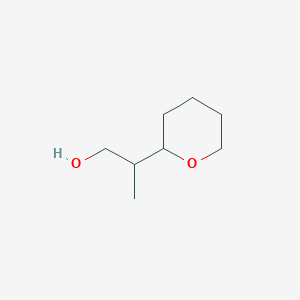

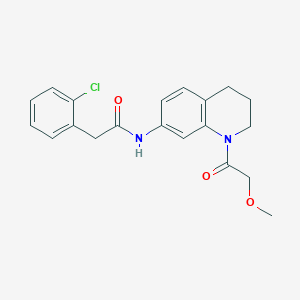

“2-(Oxan-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 1782898-92-3 . It has a molecular weight of 144.21 and its IUPAC name is 2-(tetrahydro-2H-pyran-2-yl)propan-1-ol . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H16O2 . The InChI code is 1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 144.21Applications De Recherche Scientifique

Photocatalytic Oxidation

2-(Oxan-2-yl)propan-1-ol, commonly known as isopropanol, has been explored in the context of photocatalytic oxidation. Studies reveal its selective oxidation to propanone (acetone) in the presence of polyoxometalates under light, highlighting the role of OH radicals in this process (Mylonas et al., 1999).

Photoremovable Protecting Groups

Isopropanol is also significant in the field of photochemistry. Research has shown that certain carboxylic acid esters, when reacting with isopropanol, lead to the release of corresponding acids, indicating its role in photolysis and the potential for use as a photoremovable protecting group (Literák et al., 2008).

Catalysis and Surface Chemistry

Isopropanol plays a role in catalysis, specifically in oxidative dehydrogenation processes. Studies on surfaces like Cu(110) show how isopropanol interacts with oxygen atoms, leading to products like acetone, water, and hydrogen, and revealing precursor state effects in catalysis (Bowker & Pudney, 1990).

Adsorption and Decomposition Studies

Investigations into the adsorption and decomposition of isopropanol on various catalysts provide insights into the interactions between isopropanol and materials like carbon and carbon-supported metal catalysts. These studies are crucial for understanding catalytic processes and the decomposition pathways of isopropanol (Zawadzki et al., 2001).

Medicinal Chemistry

In medicinal chemistry, isopropanol is part of the synthesis processes of various compounds. For instance, the Henbest reduction of 3-oxo-steroids in aqueous isopropanol leads to the production of important steroid hormones and related compounds (Browne & Kirk, 1969).

Biodiesel Production

Isopropanol is also used in the transformation of vegetable oils into biodiesel. Using isopropanol as an acyl acceptor for lipase-catalyzed transesterification demonstrates a novel approach to biodiesel production, offering an alternative to traditional methods (Modi et al., 2006).

Propriétés

IUPAC Name |

2-(oxan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(6-9)8-4-2-3-5-10-8/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPHCOUJGUYMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2681621.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)

amine](/img/structure/B2681624.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)